molecular formula C14H12F3NO B1318829 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline CAS No. 401-20-7

2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline

Cat. No.: B1318829
CAS No.: 401-20-7
M. Wt: 267.25 g/mol
InChI Key: BOJOVWFHQXNSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline is an organic compound that features both a trifluoromethyl group and a methylphenoxy group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline typically involves the reaction of 2-methylphenol with 5-(trifluoromethyl)aniline under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the phenol, followed by nucleophilic substitution with the aniline derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho or para to the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation using palladium on carbon.

    Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: It is used in the production of agrochemicals and materials with specialized properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, while the methylphenoxy group can influence its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylphenoxy)-4-(trifluoromethyl)aniline
  • 2-(2-Methylphenoxy)-3-(trifluoromethyl)aniline
  • 2-(2-Methylphenoxy)-6-(trifluoromethyl)aniline

Uniqueness

2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both a trifluoromethyl group and a methylphenoxy group provides a distinct combination of electronic and steric effects, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-methylphenoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c1-9-4-2-3-5-12(9)19-13-7-6-10(8-11(13)18)14(15,16)17/h2-8H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJOVWFHQXNSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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